6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine
Description
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a synthetic isoquinoline derivative characterized by methoxy substitutions at positions 6 and 7 of the isoquinoline core and a piperazine moiety at position 2.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6,7-dimethoxy-3-piperazin-1-ylisoquinolin-1-amine |
InChI |
InChI=1S/C15H20N4O2/c1-20-12-7-10-8-14(19-5-3-17-4-6-19)18-15(16)11(10)9-13(12)21-2/h7-9,17H,3-6H2,1-2H3,(H2,16,18) |
InChI Key |
KLTVPZCIEOWDFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCNCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Intermediate
A critical intermediate in the synthesis of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride . According to a patented one-pot method, this intermediate can be prepared efficiently with high purity and yield:
- Starting materials: 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred).
-
- Reflux 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to form an intermediate solution.
- Slowly add this intermediate to a cooled solution of oxalyl chloride in methylene chloride at 10–20 °C, stirring for 2 hours.
- Add phosphotungstic acid catalyst and stir for 1 hour.
- Add methanol and reflux for 3 hours.
- Cool to 5–10 °C, then filter, wash, and dry to obtain the hydrochloride salt.
-
- Yield: 80%
- Purity: >99.0%
- Single impurity: ≤0.16%
- The process is simple, cost-effective, safe, and suitable for industrial scale production.
| Step | Reagents/Conditions | Time | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxyphenethylamine + ethyl formate | 6 h | Reflux | Formation of intermediate 1 |
| 2 | Intermediate 1 + oxalyl chloride in CH2Cl2 | 2 h | 10–20 | Formation of intermediate 2 |
| 3 | Add phosphotungstic acid | 1 h | 10–20 | Catalytic ring closure |
| 4 | Add methanol, reflux | 3 h | 50–55 | Formation of target compound |
| 5 | Cooling, filtration, washing, drying | — | 5–10 | Isolation of product |
This method is documented in patent CN110845410A and represents a robust approach to obtaining the key isoquinoline intermediate with high cGMP quality standards.
Alternative Synthetic Routes and Modifications
Quaternization and further substitution: In some cases, the quinoline nitrogen is methylated first (e.g., using iodomethane under inert atmosphere at 110 °C), producing a quinolinium salt intermediate, which then undergoes nucleophilic substitution with piperazine derivatives to yield quaternary ammonium salts with high yield and purity (over 90%). Although this is a quinoline-based system, the methodology can be adapted for isoquinoline analogues.
Ultrasonic-assisted synthesis: Environmentally benign methods employing ultrasonic irradiation have been reported to enhance reaction rates and yields in similar systems, reducing reaction times and avoiding harsh conditions.
Summary of Research Outcomes and Yields
Chemical Reactions Analysis
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a chemical compound with the molecular formula and a molecular weight of 288.345 . The compound contains dimethoxy and piperazinyl groups attached to an isoquinoline core .
Chemical Data
- Name : 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine
- CAS Number : 113534-03-5
- Molecular Formula :
- Molecular Weight : 288.345
- SMILES :
- InChI : InChI=1S/C15H20N4O2/c1-20-12-7-10-8-14(19-5-3-17-4-6-19)18-15(16)11(10)9-13(12)21-2/h7-9,17H,3-6H2,1-2H3,(H2,16,18)
- IUPAC : 6,7-dimethoxy-3-piperazin-1-ylisoquinolin-1-amine
Potential Applications
While the provided search results do not offer specific applications of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine, they do provide related information that can help infer potential applications:
- Related Diaminoquinazolines : Research on diaminoquinazolines, which share structural similarities, explores their synthesis and structure-activity relationships .
- G9a Inhibition : Some related compounds have been evaluated for their inhibitory activity against G9a, a histone methyltransferase, suggesting potential applications in epigenetics or cancer research .
- Lactate Imaging : Lactate imaging techniques using chemical exchange saturation transfer (CEST) MRI have applications in cancer and metabolic disorders . Although not directly related to the compound, this highlights the relevance of dimethoxy compounds in medical imaging and diagnostics.
Given the structural similarity to other bioactive compounds, 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine may have potential applications in various areas of scientific research, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves its interaction with α1-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of Terazosin, a well-known α1-adrenergic receptor antagonist.
Comparison with Similar Compounds
Structural Analogs with Methoxy Substitutions
6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082)
- Structure : Differs at position 3, where a 3-methoxyphenyl group replaces the piperazine moiety.
- Mechanism: Induces G2/M phase arrest by activating the spindle assembly checkpoint (SAC) via phosphorylation of BubR1 and Mad2 proteins. It also promotes α-tubulin polymerization, leading to abnormal spindle formation and apoptosis in cervical cancer cells .
- Efficacy: Demonstrated potent anti-tumor activity in HeLa xenograft mice, reducing tumor growth significantly at tested doses .
6,7-Dimethoxy-4-(4-aminophenoxy)quinoline
- Structure: A quinoline derivative with methoxy groups at positions 6 and 7 and an aminophenoxy group at position 3.
- Function: Primarily explored as a kinase inhibitor; structural divergence (quinoline vs. isoquinoline core) alters binding specificity .
Piperazine-Containing Isoquinoline Derivatives
Letermovir
- Structure: Contains a piperazine-linked 3-methoxyphenyl group but within a dihydroquinazoline scaffold rather than isoquinoline.
- Function : A cytomegalovirus (CMV) inhibitor targeting the viral terminase complex, highlighting how piperazine moieties can be leveraged for antiviral activity despite structural dissimilarities .
COMPOUND 36/40 (EP 3 858 835 A1)
- Structure: Piperazine-cyclohexylamine conjugates fused to pyrazino-pyrrolo-pyrimidine cores.
- Mechanism : Targets tubulin polymerization but with distinct pharmacokinetic profiles due to the cyclohexyl spacer and spirocyclic system .
Functional Comparisons
*Inferred from structural similarity to CWJ-082; direct evidence for the target compound is lacking.
Key Structural and Mechanistic Insights
- Piperazine vs. Aryl Substituents :
- Methoxy Groups :
- The 6,7-dimethoxy motif is conserved across analogs and critical for intercalation into microtubules or kinase active sites .
Biological Activity
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a compound characterized by its unique molecular structure, which includes a piperazine moiety attached to an isoquinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts.
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.345 g/mol
- CAS Number : 113534-03-5
- SMILES Notation : COc1cc2cc(nc(N)c2cc1OC)N3CCNCC3
Antimicrobial Properties
Research indicates that derivatives of isoquinoline, including 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine, exhibit significant antibacterial activity. A study evaluated various isoquinoline derivatives against Staphylococcus aureus and Enterococcus faecalis, revealing that certain compounds effectively inhibited bacterial growth by targeting the FtsZ protein, which is crucial for bacterial cell division .
Table 1: Antibacterial Activity of Isoquinoline Derivatives
| Compound Name | Activity Against MRSA | Activity Against VRE | Mechanism of Action |
|---|---|---|---|
| 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine | Moderate | Moderate | FtsZ protein inhibition |
| 3-Phenylisoquinoline | High | High | Stabilizes FtsZ polymers |
| 1-Guanidino derivative | High | Moderate | Targets bacterial cell division |
Neuropharmacological Effects
In addition to its antibacterial properties, the compound has been investigated for its potential neuropharmacological effects. The piperazine ring is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's efficacy in treating conditions such as schizophrenia and Alzheimer's disease. Studies suggest that isoquinoline derivatives can act as multitarget-directed ligands, affecting multiple pathways involved in neurodegeneration .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Nature demonstrated that the compound exhibited potent antibacterial activity against both MRSA and VRE strains. The mechanism was linked to its ability to bind and stabilize the FtsZ protein, thereby disrupting bacterial cell division .
- Neuroprotective Properties : Research highlighted in MDPI indicated that certain isoquinoline derivatives could inhibit acetylcholinesterase (AChE) activity significantly more than standard treatments like rivastigmine. This suggests potential use in Alzheimer's therapy due to enhanced cholinergic signaling .
- Toxicological Assessments : Toxicity studies have shown that select derivatives of isoquinoline exhibit minimal cytotoxic effects on human cells while maintaining their antibacterial properties, making them promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6,7-dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves multi-step reactions, such as coupling piperazine derivatives with isoquinoline precursors under reflux conditions. For example, related isoquinoline analogs are synthesized via nucleophilic substitution or condensation reactions in solvents like ethanol or dimethyl sulfoxide (DMSO), with yields ranging from 75% to 85% . Key variables include temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios. Purity is confirmed via NMR, IR, and mass spectrometry .
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Advanced spectroscopic techniques are critical. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight. For example, analogs with similar dimethoxy-isoquinoline scaffolds report characteristic NMR peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .
Advanced Research Questions
Q. How can theoretical frameworks guide the design of experiments involving this compound?
- Answer : A conceptual framework (e.g., molecular docking or structure-activity relationship models) should inform hypothesis generation. For instance, piperazine’s conformational flexibility may be studied using computational tools to predict binding affinities or reactivity. This aligns with the principle that theory shapes methodological choices, such as selecting solvent systems that mimic biological environments .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. A systematic approach includes:
- Reproducibility checks : Replicating experiments under standardized protocols.
- Analytical validation : Using HPLC or LC-MS to rule out degradation products .
- Meta-analysis : Comparing data across studies to identify confounding variables (e.g., solvent effects on solubility) .
Q. How can factorial design optimize the synthesis or functionalization of this compound?
- Answer : Factorial experiments test multiple variables (e.g., temperature, catalyst concentration) simultaneously. For example, a 2³ design could evaluate the effects of solvent (polar vs. nonpolar), reaction time, and molar ratios on yield. This method identifies interactions between variables, enabling efficient process optimization .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics. For piperazine-containing analogs, these methods reveal how substituents (e.g., methoxy groups) modulate target affinity .
Methodological Considerations
Q. How should researchers address stability challenges during storage and handling?
- Answer : The compound’s hygroscopicity and sensitivity to light/heat require storage at +5°C in airtight containers under inert gas. Stability studies (e.g., accelerated degradation tests in UV light or high humidity) identify optimal storage conditions .
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
